烯丙基-2-乙酰氨基-3-O-苄基-2-脱氧-β-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

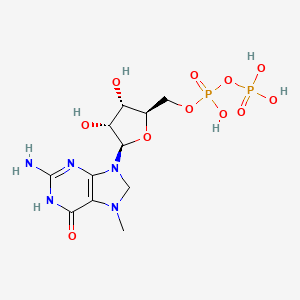

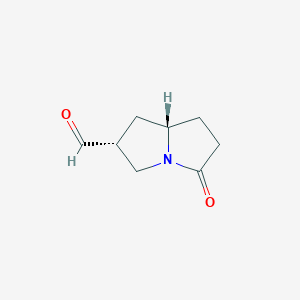

Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose (A2ABG) is a synthetic derivative of glucose that has been used in scientific research to study the biochemical and physiological effects of carbohydrates. A2ABG has been widely studied for its potential applications in the fields of biochemistry, biophysics, and pharmacology.

科学研究应用

合成和衍生物形成

烯丙基-2-乙酰氨基-3-O-苄基-2-脱氧-β-D-吡喃葡萄糖的受控部分苄基化导致二糖和几丁二糖衍生物的合成,证明了其在构建复杂糖分子和糖苷键中的作用。该过程涉及与噁唑啉衍生物缩合,突出了该化合物在合成生物学上重要的寡糖的糖基化策略中的作用 (沃伦和让洛兹,1977 年)。

它作为一种关键的起始原料,用于有效制备与天冬酰胺连接型糖蛋白核心结构相关的三糖序列。该应用对于研究和合成糖蛋白成分至关重要,这些成分对于各种生物过程和治疗应用很重要 (西村、栗田和葛原,1990 年)。

该化合物的衍生物已被用于寡糖合成的糖基供体的合成中,在细菌细胞壁、人乳和血型物质中发现的复杂碳水化合物的化学合成中发挥着重要作用。这展示了其在合成用于生物医学研究的不同寡糖结构方面的多功能性 (达斯古普塔和安德森,1990 年)。

化学合成和性质

- 研究还集中在源自 N-乙酰-D-葡萄糖胺的表面活性剂的合成上,其中烯丙基-2-乙酰氨基-3-O-苄基-2-脱氧-β-D-吡喃葡萄糖的衍生物表现出表面活性。这些研究对于开发与生物系统具有特定相互作用的新材料和生化工具非常重要 (库里、米尼尔、勒戈菲克和拉格,2007 年)。

未来方向

Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored . These investigations suggest promising future directions for this compound.

作用机制

Target of Action

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry . It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections .

Mode of Action

It is known to exhibit exceptional antimicrobial properties , suggesting that it may interact with microbial cells to inhibit their growth or proliferation.

Biochemical Pathways

Given its antimicrobial properties , it is likely that this compound interferes with essential metabolic pathways in bacteria and fungi, thereby inhibiting their growth and proliferation.

Result of Action

Given its antimicrobial properties , it can be inferred that this compound likely results in the inhibition of microbial growth and proliferation.

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZBCUVUJQCHIM-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。